molecular formula C10H16O3 B15166831 4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester CAS No. 646533-94-0

4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester

Cat. No.: B15166831
CAS No.: 646533-94-0
M. Wt: 184.23 g/mol
InChI Key: GBZGCTZZZLGCDJ-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C11H18O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of a double bond in the pentenoic acid chain and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Pentenoic acid+EthanolH2SO44-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester+Water\text{4-Pentenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Pentenoic acid+EthanolH2​SO4​​4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical processes. The double bond in the pentenoic acid chain can also interact with various molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Pentanoic acid, 2,4,4-trimethyl-3-oxo-, ethyl ester: Similar structure but without the double bond in the pentenoic acid chain.

Uniqueness

4-Pentenoic acid, 2,2,4-trimethyl-3-oxo-, ethyl ester is unique due to the presence of both the double bond and the ethyl ester group, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

646533-94-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2,2,4-trimethyl-3-oxopent-4-enoate

InChI

InChI=1S/C10H16O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h2,6H2,1,3-5H3

InChI Key

GBZGCTZZZLGCDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(=C)C

Origin of Product

United States

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